Cellobiotol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

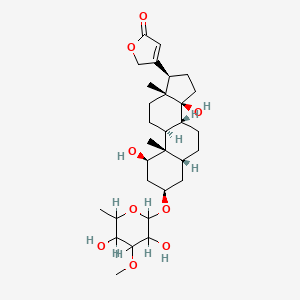

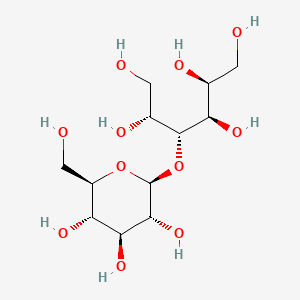

Cellobiotol is a glycosyl alditol consisting of β-D-glucopyranose and D-glucitol residues joined in sequence by a (1→4) glycosidic bond . It’s a type of sugar alcohol that is often found in plants .

Molecular Structure Analysis

Cellobiotol has a molecular formula of C12H24O11 . It consists of β-D-glucopyranose and D-glucitol residues joined in sequence by a (1→4) glycosidic bond .Physical And Chemical Properties Analysis

Cellobiotol has a molecular weight of 344.312 Da . Other physical and chemical properties such as boiling point, density, and solubility are not well-documented in the literature.Applications De Recherche Scientifique

Biofuel Production

Cellobiotol can be used in the production of biofuels . The hydrolysis and hydrogenation of cellobiotol in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) .

Textile Industry

Cellobiotol, as a part of cellulases, has potential applications in the textile industry . It can be used in processes such as textile polishing and finishing .

Paper and Pulp Industry

In the paper and pulp industry, cellobiotol can be used to improve the efficiency of the pulping process .

Agriculture

Cellobiotol can be used in agriculture, particularly in the development of biofertilizers . It can also be used in the production of microbial cellulases, which have applications in agriculture .

Medicine

In the medical field, cellobiotol can be used in drug delivery systems . It can also be used in the production of bacterial cellulose, which has various healthcare applications .

Food and Beverage Industry

Cellobiotol can be used as a sugar substitute in low-sugar and sugar-free products, such as candies, chewing gum, chocolate, and beverages .

Water Purification

Cellobiotol, as a part of nanocellulose, can be used in water purification systems .

Energy Storage

Cellobiotol can be used in the production of supercapacitors and batteries .

Mécanisme D'action

- Cellobiotol primarily interacts with cellulolytic enzymes involved in the degradation of cellulose. These enzymes form a complex that collaboratively depolymerizes cellulose into soluble products such as cellobiose and glucose .

- The compound interacts with the substrate binding domains of cellobiohydrolases on the surface of highly ordered cellulose. This interaction enhances the enzymatic activity, leading to the release of cellobiose and glucose .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WELRSGGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellobiotol | |

CAS RN |

535-94-4 |

Source

|

| Record name | Cellobiitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellobiotol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is Cellobiotol and how is it used to assess intestinal permeability?

A: Cellobiotol is a disaccharide sugar that can be radiolabeled (with tritium, 3H) and used as a marker to assess intestinal permeability in animal models. [, ] This technique involves orally administering a mixture of [3H]Cellobiotol and [14C]Mannitol. These sugars are absorbed differently by the intestines: [3H]Cellobiotol is absorbed primarily via paracellular pathways (between cells), while [14C]Mannitol is absorbed mainly through transcellular pathways (across cells). By measuring the ratio of 3H/14C in urine after administration, researchers can infer the degree of intestinal permeability. [] An increased ratio suggests greater paracellular permeability, often indicative of intestinal damage or dysfunction.

Q2: Can dietary factors influence intestinal permeability as measured by the Cellobiotol absorption test?

A: Yes, research indicates that dietary cereals can impact intestinal permeability in animal models, particularly those with pre-existing sensitivities or induced enteropathy. [] For instance, in rats with triparanol-induced sensitivity, consuming wheat, rye, barley, oats, and maize led to increased intestinal permeability, while rice and soybean did not. [] Interestingly, gluten, a protein complex found in wheat and other cereals, was identified as a potential trigger for this permeability defect. [] This finding suggests a possible link between dietary gluten and intestinal health, potentially mirroring gluten sensitivity observed in humans.

Q3: Are there alternative methods for inducing intestinal permeability changes besides dietary interventions in the context of Cellobiotol studies?

A: Yes, apart from dietary factors, various chemical agents can induce intestinal permeability changes detectable by the Cellobiotol absorption test. [, ] For instance, ethanol administration in rats is known to cause mucosal damage, leading to increased [3H]Cellobiotol uptake and a higher 3H/14C ratio in urine. [] This altered permeability reflects the ethanol-induced disruption of normal intestinal cell function. [] Conversely, treatments like methotrexate and cetrimide, while also affecting intestinal absorption, do not induce changes in the 3H/14C ratio. [] This observation suggests that these agents cause permeability changes through mechanisms distinct from those involving direct mucosal cell dysfunction, highlighting the specificity of Cellobiotol as a marker for certain types of intestinal damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)

![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)

![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)